3-(4-Bromophenyl)propanehydrazide
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Overview
Description
3-(4-Bromophenyl)propanehydrazide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of hydrazide, where the hydrazide group is attached to a 4-bromophenylpropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)propanehydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate. The process can be summarized as follows:
Condensation Reaction: 4-bromobenzaldehyde is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, under reflux conditions. This results in the formation of 4-bromobenzaldehyde hydrazone.
Reduction: The hydrazone is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazine derivatives.
Substitution: Various substituted phenylpropanehydrazides depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propanehydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic activities, depending on the biological context. The compound’s bromophenyl group allows it to engage in π-π interactions with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanehydrazide: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)propanehydrazide: Contains a fluorine atom in place of bromine.
3-(4-Methylphenyl)propanehydrazide: Features a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)propanehydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFHUTWMNUQVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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